![molecular formula C14H15N5O2 B3406436 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 31950-61-5](/img/structure/B3406436.png)
8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
The compound “8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a unique chemical with the linear formula C22H22FN5O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 407.451 . The compound is part of the purine family, which are heterocyclic aromatic organic compounds . More detailed structural analysis may require advanced computational chemistry tools.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 660.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It also has a molar refractivity of 113.3±0.5 cm^3, a polar surface area of 89 Å^2, and a molar volume of 291.5±7.0 cm^3 .Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, all safety and hazard considerations should be evaluated by the user.
Mechanism of Action
Target of Action
The primary targets of the compound “8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined . These effects can be studied once the targets and the mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity .
properties
IUPAC Name |
8-amino-7-benzyl-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSIFLFBCWVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279788 | |
Record name | 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
31950-61-5 | |
Record name | NSC14132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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